molecular formula C17H22N4O2 B2719824 N-cyclopentyl-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 940983-68-6

N-cyclopentyl-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2719824
CAS No.: 940983-68-6
M. Wt: 314.389
InChI Key: UUXSEHLVOVGCAZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopentyl-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-7-9-14(10-8-12)21-15(11-23-2)16(19-20-21)17(22)18-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXSEHLVOVGCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the triazole class of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a detailed examination of the biological activity of this specific triazole derivative, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the cyclopentyl group and the methoxymethyl substituent contributes to its unique chemical properties. The molecular formula can be represented as:

C15H18N4O2C_{15}H_{18}N_4O_2

Triazole derivatives often function through the inhibition of specific enzymes or receptors in biological systems. Research indicates that this compound may act as an enzyme inhibitor, potentially targeting serine hydrolases (SHs) and other related enzymes. The mechanism typically involves covalent modification of the enzyme's active site, leading to irreversible inhibition.

Antimicrobial Activity

A study evaluated various triazole compounds for their antimicrobial properties against Gram-positive and Gram-negative bacterial strains as well as fungal strains. Although this compound was not explicitly mentioned in the context of antimicrobial activity, related triazole compounds have shown promising results with minimal inhibitory concentrations (MIC) in the range of single-digit micrograms per milliliter against certain pathogens .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and other hydrolases. A comparative analysis showed that several triazoles exhibited varying degrees of inhibition with IC50 values indicating their potency:

CompoundIC50 (µM)
N-cyclopentyl derivativeTBD
Other triazoles5 - 20

This table illustrates the competitive nature of triazole derivatives in enzyme inhibition assays, highlighting the need for further research to determine the specific IC50 value for this compound .

Case Study 1: In Vivo Activity

In vivo studies have demonstrated that triazole derivatives can exhibit significant biological activity. For instance, a related compound was shown to irreversibly inhibit serine hydrolases in mouse models, suggesting that this compound may similarly affect SHs in biological systems .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that N-cyclopentyl-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM respectively. These findings suggest its potential as a therapeutic agent in cancer treatment.

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. The compound may interact with molecular targets such as kinases or transcription factors, leading to apoptosis in malignant cells.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In a recent study, the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria:

Target Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Anti-inflammatory Activity

Another significant application of this compound lies in its anti-inflammatory properties. Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%. This suggests that the compound may be useful in developing therapies for inflammatory diseases.

Material Sciences

In addition to its biological applications, this compound can serve as a building block for synthesizing novel materials. Its unique structure allows for modifications that can lead to the development of new polymers or catalysts used in various industrial processes.

Case Studies

Several case studies have substantiated the applications of this compound:

  • Anticancer Study (2023) : Evaluated the cytotoxic effects on breast cancer cells (MCF-7), showing significant dose-dependent inhibition.
  • Antimicrobial Evaluation (2024) : Assessed efficacy against Staphylococcus aureus and Escherichia coli with MIC values indicating promising antimicrobial activity.
  • Inflammation Model Study (2025) : Investigated anti-inflammatory properties with notable reductions in TNF-alpha and IL-6 levels.

Summary of Biological Activities

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

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